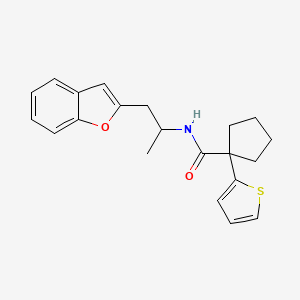

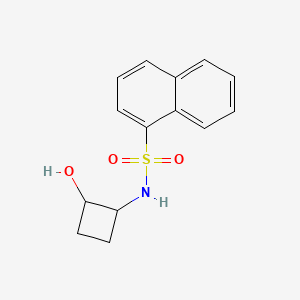

![molecular formula C17H13ClN2O3S B3019385 4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886947-56-4](/img/structure/B3019385.png)

4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their use as antibacterial agents and gastrokinetic agents. The compound is structurally related to other benzamide derivatives that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), a related compound, was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . This method could potentially be adapted for the synthesis of "4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide" by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups that influence the compound's biological activity and binding properties. In the case of NBTCS, the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and a nitrogen atom attached to the benzothiazole ring . The structure-activity relationships of benzamide derivatives are often explored to optimize their biological effects, as seen in the series of compounds evaluated for gastrokinetic activity .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The reactivity of the acetyl group and the chloro-methoxybenzothiazole moiety in "4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide" would be of interest in understanding its chemical behavior. The synthesis of related compounds has shown that these functional groups can be involved in the formation of metal complexes, as demonstrated by the coordination of NBTCS with neodymium(III) and thallium(III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and molar conductance, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and acetyl groups can affect these properties. For example, the ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques and elemental analysis, which provided insights into their physical and chemical properties . Similarly, the properties of "4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide" would be expected to be influenced by its specific substituents and overall molecular architecture.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to inhibit a variety of enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ functions . This interaction can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, the inhibition of dihydrofolate reductase can disrupt the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides .

Pharmacokinetics

Thiazole derivatives are generally soluble in alcohol and ether, and sparingly soluble in organic solvents . This solubility profile can influence the compound’s bioavailability and distribution in the body.

Result of Action

Benzothiazole derivatives have been reported to exhibit a range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of benzothiazole derivatives .

properties

IUPAC Name |

4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-9(21)10-3-5-11(6-4-10)16(22)20-17-19-14-13(23-2)8-7-12(18)15(14)24-17/h3-8H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDGUYNCJEHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

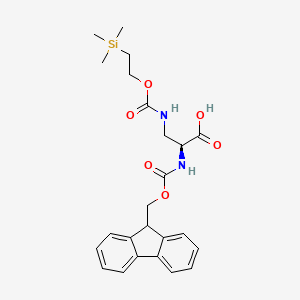

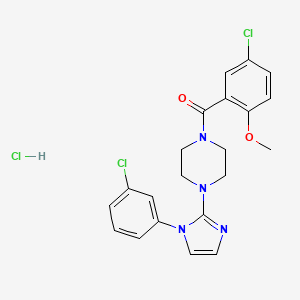

![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)

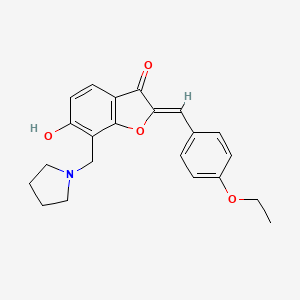

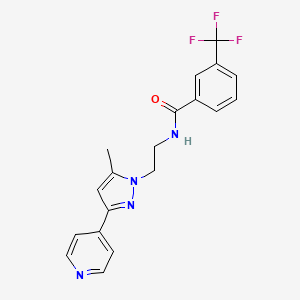

![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)

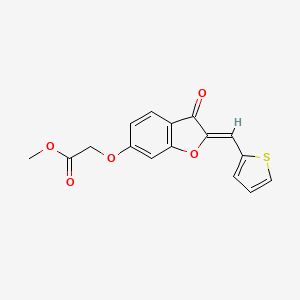

![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)

![2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019315.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)